4-chloro-N-(thiophen-3-ylmethyl)aniline
Description
4-Chloro-N-(thiophen-3-ylmethyl)aniline is a substituted aniline derivative featuring a chloro group at the para position of the benzene ring and a thiophen-3-ylmethyl moiety attached to the aniline nitrogen. The thiophene moiety introduces heteroaromaticity, which can enhance electronic conjugation and influence reactivity in coordination chemistry or biological applications .
Properties
CAS No. |
54675-56-8 |
|---|---|
Molecular Formula |
C11H10ClNS |
Molecular Weight |
223.72g/mol |
IUPAC Name |
4-chloro-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H10ClNS/c12-10-1-3-11(4-2-10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2 |
InChI Key |
SATIMQUVKUHHRT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCC2=CSC=C2)Cl |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CSC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural features, molecular weights, and applications of 4-chloro-N-(thiophen-3-ylmethyl)aniline with similar compounds:
*Calculated based on analogous compounds.
Key Research Findings
Electronic Effects of Substituents :
- The para-chloro group in 4-chloro-N-(4-methoxybenzylidene)aniline increases electron density at the nitrogen atom, enhancing its corrosion inhibition efficiency on zinc surfaces compared to meta- or ortho-chloro isomers .
- Thiophene-containing analogs (e.g., 4-methyl-N-(thiophen-3-ylmethyl)aniline) demonstrate improved solubility in organic solvents due to the heteroaromatic ring, which could facilitate catalytic or ligand-binding applications .
Synthetic Methodologies :
- Reductive amination using imine reductases (IREDs) has been employed for N-thiophenemethylamine derivatives, achieving high conversion rates (~97%) in the synthesis of bioactive molecules .
- Schiff base formation (e.g., 4-chloro-N-[(nitrophenyl)methylene]aniline) involves condensation of 4-chloroaniline with aldehydes, a strategy applicable to the target compound’s synthesis .
Chloro-substituted anilines are critical intermediates in polyimide monomer synthesis, as seen in 3-chloro-N-phenyl-phthalimide derivatives .
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